molecular formula C12H10F3NOS B12490946 1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone CAS No. 101767-69-5

1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone

Cat. No.: B12490946
CAS No.: 101767-69-5
M. Wt: 273.28 g/mol
InChI Key: XEMCKQQTJCPSAQ-UHFFFAOYSA-N
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Description

1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone is a chemical compound characterized by the presence of a benzothiazine ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone typically involves the formation of the benzothiazine ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with a suitable ketone can lead to the formation of the benzothiazine ring, which can then be further functionalized to introduce the trifluoromethyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazine ring .

Scientific Research Applications

1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the benzothiazine ring can interact with specific enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone is unique due to the presence of both a trifluoromethyl group and a benzothiazine ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

101767-69-5

Molecular Formula

C12H10F3NOS

Molecular Weight

273.28 g/mol

IUPAC Name

1-[3-methyl-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]ethanone

InChI

InChI=1S/C12H10F3NOS/c1-6-11(7(2)17)18-10-4-3-8(12(13,14)15)5-9(10)16-6/h3-5,16H,1-2H3

InChI Key

XEMCKQQTJCPSAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C(N1)C=C(C=C2)C(F)(F)F)C(=O)C

Origin of Product

United States

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